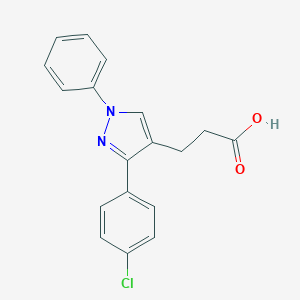

3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Description

Properties

IUPAC Name |

3-[3-(4-chlorophenyl)-1-phenylpyrazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15ClN2O2/c19-15-9-6-13(7-10-15)18-14(8-11-17(22)23)12-21(20-18)16-4-2-1-3-5-16/h1-7,9-10,12H,8,11H2,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMLJRLMYIOMLFC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C=C(C(=N2)C3=CC=C(C=C3)Cl)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15ClN2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50546069 |

Source

|

| Record name | 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

326.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

108446-79-3 |

Source

|

| Record name | 3-[3-(4-Chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50546069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108446-79-3 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis and Characterization of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Foreword: The Significance of Pyrazole Scaffolds in Modern Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its versatile structure has been successfully incorporated into a multitude of therapeutic agents, demonstrating a remarkable range of biological activities.[1][2][3] From the potent anti-inflammatory properties of Celecoxib to the analgesic effects of Difenamizole, the pyrazole scaffold has proven its value time and again.[2] This guide focuses on a specific, promising derivative: 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid. The presence of the propionic acid moiety, a classic feature of many non-steroidal anti-inflammatory drugs (NSAIDs), combined with the substituted diaryl pyrazole core, makes this compound a compelling candidate for investigation in drug development programs, particularly in the fields of inflammation and pain management.[4]

This document provides an in-depth, experience-driven walkthrough of the multi-step synthesis and rigorous analytical characterization of this target compound. It is designed for researchers, medicinal chemists, and drug development professionals, offering not just protocols, but the underlying scientific rationale for each procedural choice, ensuring both reproducibility and a deeper understanding of the chemical transformations involved.

Part 1: Strategic Synthesis Pathway

The construction of this compound is most logically approached through a multi-step sequence that first builds the core heterocyclic system and then elaborates the functional side chain. Our strategy leverages the foundational Knorr pyrazole synthesis, followed by a Vilsmeier-Haack formylation, a Knoevenagel condensation, and a final reduction. This pathway is selected for its reliability, use of accessible starting materials, and the robust nature of each transformation.

Overall Synthetic Workflow

The synthesis is designed as a four-step process, beginning with the formation of the pyrazole ring, followed by the installation and modification of the C4 side chain.

Caption: Overall four-step synthetic route to the target compound.

Expertise in Action: Rationale Behind the Route

-

Knorr Pyrazole Synthesis: This classic reaction is the most direct method for creating substituted pyrazoles from 1,3-dicarbonyl compounds and hydrazines.[5][6][7] Its reliability and high yields for aromatic products make it the method of choice.[8] The use of an unsymmetrical dicarbonyl necessitates careful characterization, as regioisomers are possible, though electronic and steric factors often favor a single product.

-

Side Chain Construction: Rather than attempting to carry the propionic acid moiety through the initial cyclization, it is more efficient to introduce it via a formyl group at the C4 position. The Vilsmeier-Haack reaction is a standard method for formylating electron-rich heterocycles like pyrazoles. The subsequent Knoevenagel condensation with malonic acid is a robust C-C bond-forming reaction to create the necessary acrylic acid precursor.[9]

-

Final Reduction: Catalytic hydrogenation is a clean and high-yielding method for reducing the alkene of the acrylic acid side chain without affecting the aromatic rings or the C-Cl bond, providing direct access to the final propionic acid derivative.[10]

Detailed Experimental Protocols

Protocol 1: Synthesis of Ethyl 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylate

-

Preparation of the 1,3-Dicarbonyl Intermediate: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and under a nitrogen atmosphere, dissolve sodium metal (1.0 eq) in absolute ethanol (20 mL/g of sodium).

-

To the resulting sodium ethoxide solution, add a mixture of 4-chloroacetophenone (1.0 eq) and diethyl oxalate (1.1 eq) dropwise at room temperature.

-

Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).

-

After cooling, quench the reaction by pouring it into ice-cold dilute HCl. Extract the product with ethyl acetate (3 x 50 mL). Dry the combined organic layers over anhydrous Na₂SO₄ and concentrate under reduced pressure.

-

Knorr Cyclization: Dissolve the crude dicarbonyl intermediate in glacial acetic acid (10 mL/g).

-

Add phenylhydrazine (1.05 eq) dropwise to the solution.

-

Heat the mixture to reflux for 3-5 hours. The formation of the pyrazole is typically accompanied by a color change.

-

Cool the reaction mixture and pour it into ice water. The solid product will precipitate.

-

Collect the precipitate by vacuum filtration, wash thoroughly with water, and recrystallize from ethanol to yield the pure pyrazole ester.

Protocol 2: Synthesis of 4-Formyl-3-(4-chlorophenyl)-1-phenylpyrazole

-

Ester Reduction: In a flame-dried flask under N₂, suspend lithium aluminum hydride (LiAlH₄, 1.5 eq) in anhydrous THF.

-

Cool the suspension to 0 °C and add a solution of the pyrazole ester from Protocol 1 in THF dropwise.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours until TLC indicates complete consumption of the starting material.

-

Carefully quench the reaction at 0 °C by sequential addition of water, 15% NaOH solution, and then more water.

-

Filter the resulting aluminum salts and wash the filter cake with THF. Concentrate the filtrate to obtain the crude pyrazole-4-methanol.

-

Alcohol Oxidation: Dissolve the crude alcohol in dichloromethane (DCM).

-

Add activated manganese dioxide (MnO₂, 5-10 eq) and stir vigorously at room temperature for 12-24 hours.

-

Filter the MnO₂ through a pad of Celite, wash with DCM, and concentrate the filtrate to yield the pyrazole-4-carbaldehyde. Purify by column chromatography if necessary.

Protocol 3: Synthesis of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-acrylic acid

-

Knoevenagel Condensation: In a round-bottom flask, combine the 4-formylpyrazole from Protocol 2 (1.0 eq) and malonic acid (1.5 eq) in pyridine (5 mL/g of aldehyde).

-

Add a catalytic amount of piperidine (0.1 eq).

-

Heat the mixture at 90-100 °C for 4-6 hours, monitoring for CO₂ evolution.

-

Cool the reaction, pour into ice-cold concentrated HCl. The acrylic acid product will precipitate.

-

Collect the solid by vacuum filtration, wash with cold water, and recrystallize from an ethanol/water mixture.

Protocol 4: Synthesis of this compound

-

Catalytic Hydrogenation: Dissolve the acrylic acid from Protocol 3 in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Palladium on Carbon (Pd/C) catalyst (5-10% w/w).

-

Pressurize the vessel with hydrogen gas (H₂, 50 psi or balloon pressure) and shake or stir vigorously at room temperature.

-

Monitor the reaction by TLC or by the cessation of hydrogen uptake. This typically takes 4-12 hours.

-

Once complete, carefully vent the hydrogen and filter the reaction mixture through Celite to remove the Pd/C catalyst.

-

Wash the Celite pad with the reaction solvent.

-

Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

-

Recrystallize from a suitable solvent system (e.g., ethyl acetate/hexanes) to obtain the final product, this compound, as an off-white crystalline solid.[11]

Part 2: Rigorous Analytical Characterization

Confirming the identity, structure, and purity of the final compound is paramount. A multi-technique approach provides a self-validating system of characterization, leaving no ambiguity.

Characterization Workflow

A logical flow of analysis ensures both structural confirmation and purity assessment.

Caption: Systematic workflow for the characterization of the final product.

Spectroscopic and Physical Data

The following data are predicted based on the known structure and published data for analogous compounds.[12][13][14][15]

Table 1: Predicted Spectroscopic Data

| Technique | Expected Observations | Rationale |

| ¹H NMR | δ ~12.0 ppm (s, 1H, -COOH), δ 7.2-7.8 ppm (m, 10H, Ar-H & Pyrazole-H), δ ~2.9 ppm (t, 2H, -CH₂-COOH), δ ~2.6 ppm (t, 2H, Ar-CH₂-) | The carboxylic acid proton is highly deshielded. Aromatic protons appear in their characteristic region. The two methylene groups of the propionic acid chain will appear as triplets due to coupling with each other. |

| ¹³C NMR | δ ~175 ppm (C=O), δ 118-150 ppm (Ar-C & Pyrazole-C), δ ~34 ppm (-CH₂-COOH), δ ~25 ppm (Ar-CH₂-) | The carbonyl carbon is significantly downfield. Aromatic and heterocyclic carbons resonate in the mid-range. Aliphatic carbons are upfield. |

| FT-IR (cm⁻¹) | 2500-3300 (broad, O-H stretch), ~1700 (strong, C=O stretch), ~1590, 1495 (C=C/C=N stretch), ~1090 (C-Cl stretch) | The broad O-H band is characteristic of a carboxylic acid dimer. The C=O stretch is sharp and strong. Aromatic and pyrazole ring vibrations appear in the fingerprint region, along with the C-Cl stretch.[12][15] |

| Mass Spec. | C₁₈H₁₅ClN₂O₂ (MW: 326.78). Expected [M]+ at m/z 326/328 (3:1 ratio), [M-COOH]+ at m/z 281/283. | The molecular ion peak will show the characteristic isotopic pattern for one chlorine atom. A common fragmentation is the loss of the carboxyl group.[11] |

Table 2: Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅ClN₂O₂ | [11] |

| Molecular Weight | 326.78 g/mol | [11] |

| Appearance | Off-white crystalline solid | [11] |

| Melting Point | 128-134 °C | [11] |

| Solubility | Soluble in methanol, ethanol, ethyl acetate, chloroform | [12][14] |

Trustworthiness Through Self-Validation

The described analytical workflow constitutes a self-validating system. Mass spectrometry confirms the elemental composition and molecular weight. IR spectroscopy verifies the presence of key functional groups (especially the crucial carboxylic acid). Finally, NMR spectroscopy provides the definitive structural blueprint, confirming the precise arrangement and connectivity of every atom. A sharp melting point within the expected range and a high purity value (>98%) from HPLC analysis provide the final validation of the synthesized compound's quality.

Part 3: Broader Context and Future Directions

The synthesis and characterization of this compound are not merely an academic exercise. This molecule sits at the intersection of known pharmacophores, suggesting significant therapeutic potential. Pyrazole derivatives are well-documented as potent anti-inflammatory, analgesic, and anticancer agents.[1][16][17] The structural similarity to established anti-inflammatory drugs warrants a thorough investigation of its biological activity.

Future research should focus on:

-

In Vitro Biological Screening: Assay the compound for inhibitory activity against cyclooxygenase enzymes (COX-1 and COX-2) to validate its potential as an NSAID.

-

Cell-Based Assays: Evaluate its cytotoxicity and anti-proliferative effects against various cancer cell lines.[18]

-

Structure-Activity Relationship (SAR) Studies: Synthesize analogs by modifying the substituent on both phenyl rings to probe the electronic and steric requirements for optimal biological activity.

-

In Vivo Studies: Should in vitro results prove promising, advance the compound to animal models to assess its efficacy, pharmacokinetics, and safety profile.

This guide provides the foundational chemical knowledge required to produce and validate this high-potential molecule, paving the way for its exploration as a novel therapeutic agent.

References

-

Slideshare. Knorr Pyrazole Synthesis (M. Pharm). [Link]

-

Name-Reaction.com. Knorr pyrazole synthesis. [Link]

-

Chem Help Asap. Knorr Pyrazole Synthesis. [Link]

-

Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]

-

PubMed. [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity]. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. [Link]

-

PrepChem.com. Synthesis of β-[3-(p-Chlorophenyl)-1-phenylpyrazol-4-yl]propionic acid. [Link]

-

PubMed Central. (2014). Current status of pyrazole and its biological activities. [Link]

-

PubMed. (2009). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. [Link]

-

European Journal of Organic Chemistry. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. [Link]

-

SID. One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. [Link]

-

PubMed Central. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

-

ResearchGate. (2017). (PDF) Pyrazole and its biological activity. [Link]

-

ResearchGate. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. [Link]

-

ResearchGate. (2024). (PDF) Exploring the Synthetic Strategies and Biological Activities of Pyrazole Derivatives. [Link]

-

MDPI. (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]

-

Slideshare. Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. [Link]

-

ResearchGate. Biologically active pyrazole derivatives | Download Scientific Diagram. [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one. [Link]

-

ResearchGate. Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). [Link]

-

ResearchGate. (2025). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester | Request PDF. [Link]

-

MDPI. (2022). 5-(4-Fluorophenyl)-3-(naphthalen-1-yl)-1-phenyl-1H-pyrazole. [Link]

Sources

- 1. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]

- 6. jk-sci.com [jk-sci.com]

- 7. name-reaction.com [name-reaction.com]

- 8. chemhelpasap.com [chemhelpasap.com]

- 9. [Azoles. 17. Beta-(4-pyrazol)acrylic and propionic acids and their anti-inflammatory activity] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. chemimpex.com [chemimpex.com]

- 12. banglajol.info [banglajol.info]

- 13. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. mdpi.com [mdpi.com]

- 16. researchgate.net [researchgate.net]

- 17. researchgate.net [researchgate.net]

- 18. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

chemical properties and structure of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

An In-depth Technical Guide to the Chemical Properties and Structure of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

The pyrazole nucleus is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved drugs with diverse therapeutic applications.[1][2] Agents like the anti-inflammatory celecoxib, the anti-obesity drug rimonabant, and the analgesic difenamizole highlight the pharmacological versatility of the pyrazole moiety.[1][2] The biological significance of these compounds often stems from the specific substitution patterns on the pyrazole ring, which modulate their physicochemical properties and target interactions.

This guide provides a detailed technical overview of a specific pyrazole derivative: this compound. As a member of the 1,3-diarylpyrazole-4-alkanoic acid class, this compound is structurally related to molecules with known anti-inflammatory and analgesic properties.[3] This document will consolidate available data and provide expert-driven insights into its chemical structure, physicochemical and spectral properties, synthesis, and analytical characterization. The methodologies described herein are grounded in established principles of organic and analytical chemistry to ensure scientific rigor and reproducibility.

Chemical Structure and Physicochemical Properties

The structural architecture of this compound features a central pyrazole ring substituted at the 1-position with a phenyl group and at the 3-position with a 4-chlorophenyl group. A propionic acid chain is attached at the 4-position of the pyrazole core.

Molecular Structure:

-

Systematic Name: 3-(4-Chlorophenyl)-1-phenyl-1H-pyrazole-4-propionic acid

-

Molecular Formula: C₁₈H₁₅ClN₂O₂

-

SMILES: O=C(O)CCc1cn(nc1c2ccc(Cl)cc2)c3ccccc3

Physicochemical Data

The physicochemical properties of a compound are critical determinants of its behavior in both chemical and biological systems, influencing factors such as solubility, absorption, and membrane permeability. The expected properties for this molecule are summarized below, based on its structure and comparison with similar carboxylic acids.[4][5]

| Property | Predicted Value / Description | Rationale / Reference |

| Molecular Weight | 326.78 g/mol | Calculated from the molecular formula. |

| Appearance | Expected to be a crystalline solid at room temperature. | High molecular weight and aromatic nature suggest a solid state. |

| Melting Point | Expected to be elevated due to crystalline packing and hydrogen bonding. | Carboxylic acid dimers and aromatic stacking increase melting point.[5] |

| pKa | Estimated to be in the range of 4-5. | Typical for carboxylic acids.[5] |

| Solubility | Poorly soluble in water. Soluble in organic solvents like ethanol, DMSO, and DMF. | The large nonpolar hydrocarbon component dominates, reducing aqueous solubility.[5] |

| Hydrogen Bonding | Acts as both a hydrogen bond donor (carboxylic -OH) and acceptor (-C=O, pyrazole nitrogens). | Carboxylic acids are known to form strong intermolecular hydrogen-bonded dimers.[5][6] |

Predicted Spectroscopic Profile

Spectroscopic analysis is essential for the unambiguous structural confirmation of synthesized molecules.[7][8] Based on the analysis of analogous pyrazole derivatives, a predicted spectral profile for this compound is presented.[9][10][11]

| Technique | Feature | Predicted Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |

| ¹H NMR | Pyrazole H-5 (singlet) | ~8.0 - 8.5 ppm |

| Phenyl & Chlorophenyl protons (multiplets) | ~7.2 - 7.8 ppm | |

| -CH₂- (propionic acid, triplet) | ~2.8 - 3.2 ppm | |

| -CH₂- (propionic acid, triplet) | ~2.5 - 2.8 ppm | |

| Carboxylic acid -OH (broad singlet) | >10 ppm (highly variable) | |

| ¹³C NMR | Carboxylic acid C=O | ~170 - 180 ppm |

| Aromatic & Pyrazole carbons | ~115 - 150 ppm | |

| Propionic acid carbons | ~25 - 35 ppm | |

| FT-IR | O-H stretch (carboxylic acid) | 2500-3300 cm⁻¹ (broad) |

| C=O stretch (carboxylic acid) | 1700-1725 cm⁻¹ | |

| C=N stretch (pyrazole ring) | 1530-1590 cm⁻¹ | |

| C-Cl stretch | 1000-1100 cm⁻¹ |

Synthesis and Characterization

Synthetic Pathway

The synthesis of this compound can be achieved via the catalytic hydrogenation of its corresponding acrylic acid precursor.[12] This method is efficient and proceeds under standard laboratory conditions. The general pyrazole core itself is often synthesized through the cyclocondensation of a 1,3-difunctional compound with a hydrazine derivative.[1]

The specific synthesis involves the following transformation: β-[3-(p-Chlorophenyl)-1-phenylpyrazol-4-yl]acrylic acid → β-[3-(p-Chlorophenyl)-1-phenylpyrazol-4-yl]propionic acid

Caption: Synthetic pathway for the target compound via catalytic hydrogenation.

Experimental Protocol: Synthesis

This protocol is adapted from a documented procedure.[12]

-

Reaction Setup: To a solution of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-acrylic acid (1.0 g) in ethanol (50 mL) in a suitable pressure vessel, add 10% palladium on charcoal (0.25 g).

-

Hydrogenation: Seal the vessel and purge with hydrogen gas. Pressurize the vessel with hydrogen and shake or stir the mixture at room temperature.

-

Monitoring: Monitor the reaction by observing the cessation of hydrogen uptake. This can also be tracked by Thin Layer Chromatography (TLC) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, carefully vent the hydrogen gas. Remove the palladium catalyst by filtration through a pad of Celite.

-

Isolation: Concentrate the filtrate under reduced pressure to yield a crude solid.

-

Purification: Recrystallize the residue from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.

Analytical Characterization Workflow

A rigorous analytical workflow is crucial to confirm the identity, structure, and purity of the final compound.

Caption: Standard workflow for the analytical characterization of the synthesized compound.

Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol provides a general method for acquiring NMR spectra for structural elucidation.[9]

-

Sample Preparation: Weigh 5-10 mg of the purified compound. Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton spectrum on a 300 or 500 MHz spectrometer. Key parameters include a spectral width of ~16 ppm, a sufficient number of scans (e.g., 16-64) for good signal-to-noise, and a relaxation delay of 2-5 seconds.

-

¹³C NMR Acquisition: Acquire the carbon spectrum. This requires a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C. Use a spectral width of ~220 ppm.

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired data. Integrate the peaks in the ¹H NMR spectrum and reference the spectra using the residual solvent peak.

Potential Biological and Pharmacological Significance

While specific biological data for this compound is not widely published, its structural class is of significant interest in drug discovery. Pyrazole derivatives are known to exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, anticancer, and analgesic effects.[2][13][14]

A closely related analog, 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid, is noted for its utility as an intermediate in the synthesis of novel anti-inflammatory and analgesic agents.[3] This strongly suggests that the title compound is a promising candidate for similar applications. The mechanism of action for many anti-inflammatory pyrazoles, such as celecoxib, involves the inhibition of cyclooxygenase (COX) enzymes, particularly COX-2.[15] It is plausible that this compound could exhibit similar inhibitory activity, making it a valuable subject for further pharmacological investigation.

Conclusion

This compound is a member of a pharmacologically significant class of heterocyclic compounds. This guide has synthesized the available information to present a comprehensive profile, including its structure, predicted physicochemical and spectral properties, a detailed synthetic protocol, and a robust workflow for its analytical characterization. The structural analogy to known bioactive molecules, particularly in the anti-inflammatory domain, underscores its potential as a valuable compound for further research and development in medicinal chemistry. Future studies should focus on the empirical validation of its biological activity and exploration of its therapeutic potential.

References

- New Journal of Chemistry. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches. RSC Publishing.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds. BenchChem.

- ResearchGate. Synthesis and spectroscopic study of two new pyrazole derivatives with detailed computational evaluation of their reactivity and pharmaceutical potential. Journal of Molecular Structure, 1181(32).

- PMC - NIH.

- PrepChem.com. Synthesis of β-[3-(p-Chlorophenyl)-1-phenylpyrazol-4-yl]propionic acid.

- PMC - NIH.

- PMC - PubMed Central. Current status of pyrazole and its biological activities.

- Acta Crystallographica Section C. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester.

- Synthesis and bioevaluation of novel pyrazole by different methods: A review. (2019).

- ResearchGate. (PDF)

- Pharmacological Evaluation and Computational Insights into Two Pyrazole Deriv

- IJTSRD. Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds.

- Biointerface Research in Applied Chemistry. The Latest Progress on the Preparation and Biological activity of Pyrazoles.

- ResearchGate.

- Chem-Impex. 1-(4-Bromophenyl)-3-(4-chlorophenyl)pyrazole-4-propionic acid.

- JOCPR.

- PubChem. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid.

- PMC - PubMed Central - NIH.

- Chemistry LibreTexts. 15.3: Physical Properties of Carboxylic Acids.

Sources

- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chemimpex.com [chemimpex.com]

- 4. 1,3-diphenyl-1H-pyrazole-4-carboxylic acid | C16H12N2O2 | CID 847409 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis of pyrazole derivatives and their spectroscopic properties investigated using both experimental and theoretical approaches - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Four 1-aryl-1H-pyrazole-3,4-dicarboxylate derivatives: synthesis, molecular conformation and hydrogen bonding - PMC [pmc.ncbi.nlm.nih.gov]

- 12. prepchem.com [prepchem.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. biointerfaceresearch.com [biointerfaceresearch.com]

An In-depth Technical Guide to the Core Mechanism of Action of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Preamble: Elucidating the Bioactivity of a Phenylpyrazole Scaffold

The compound 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid belongs to the diverse and pharmacologically significant phenylpyrazole class. While direct, in-depth studies on this specific molecule are not extensively documented in publicly accessible literature, its structural motifs are characteristic of compounds with well-defined biological activities. Phenylpyrazoles are a versatile scaffold, known to exhibit a wide range of effects, from potent insecticidal action to significant anti-inflammatory, analgesic, and even anticancer properties in mammalian systems.[1][2][3] One chemical vendor notes its potential anti-inflammatory and analgesic properties, alongside its use in agricultural applications as a component for herbicides and pesticides.[4]

This guide synthesizes the established mechanisms of action for the broader phenylpyrazole class to propose and detail the most probable pathways through which this compound exerts its biological effects. We will explore two primary, well-documented mechanisms associated with this scaffold: antagonism of GABA-gated chloride channels, which is characteristic of phenylpyrazole insecticides, and inhibition of cyclooxygenase (COX) enzymes, a common mechanism for anti-inflammatory agents.[5][6][7] Furthermore, we will touch upon other potential targets, such as the epidermal growth factor receptor (EGFR), which has been implicated in the anticancer activity of similar pyrazole derivatives.[8][9][10]

This document is structured to provide a foundational understanding of these mechanisms and to equip researchers with the experimental frameworks necessary to validate these hypotheses for the specific compound .

Part 1: Proposed Mechanism I - Antagonism of GABA-Gated Chloride Channels

A primary and well-elucidated mechanism of action for many phenylpyrazole compounds, particularly in the context of their insecticidal use, is the non-competitive antagonism of γ-aminobutyric acid (GABA)-gated chloride channels (GABA-A receptors).[5][6][11]

The Role of GABAergic Signaling

In the central nervous system (CNS) of both insects and mammals, GABA is the principal inhibitory neurotransmitter.[11] The binding of GABA to its receptor, a ligand-gated ion channel, triggers the influx of chloride ions (Cl⁻). This influx hyperpolarizes the neuron, increasing the threshold for firing an action potential and thus exerting an inhibitory effect on neurotransmission.

Phenylpyrazole Interaction and Downstream Effects

Phenylpyrazoles, such as the widely used insecticide fipronil, bind to a distinct allosteric site within the pore of the GABA-gated chloride channel.[11][12] This binding event physically obstructs the channel, preventing the flow of chloride ions even when GABA is bound to the receptor. The consequence of this blockage is a loss of inhibitory signaling, leading to a state of uncontrolled neuronal excitation, convulsions, paralysis, and ultimately, death of the insect.[12] The selective toxicity of these compounds towards insects is attributed to a higher binding affinity for insect GABA receptors compared to their mammalian counterparts.[12]

Caption: Proposed mechanism of GABA-A receptor antagonism.

Experimental Validation Protocol: Electrophysiology Assay

To investigate the effect of this compound on GABA-gated chloride channels, a two-electrode voltage-clamp (TEVC) electrophysiology assay using Xenopus oocytes expressing the target receptor is a gold-standard method.

Objective: To determine if the compound inhibits GABA-induced currents in insect or mammalian GABA-A receptors.

Methodology:

-

Receptor Expression: Synthesize cRNA for the subunits of the desired GABA-A receptor (e.g., Drosophila RDL for an insect model, or human α1β2γ2 for a mammalian model). Inject the cRNA mixture into prepared Xenopus laevis oocytes.

-

Oocyte Incubation: Incubate the oocytes for 2-5 days at 16-18°C to allow for receptor expression.

-

Electrophysiological Recording:

-

Place an oocyte in the recording chamber perfused with a standard saline buffer.

-

Impale the oocyte with two microelectrodes (one for voltage clamping, one for current recording) filled with 3 M KCl.

-

Clamp the oocyte membrane potential at -60 mV.

-

-

Compound Application:

-

Establish a baseline GABA response by applying a concentration of GABA that elicits a submaximal response (e.g., EC50 concentration).

-

After a washout period, pre-apply this compound at various concentrations for 1-2 minutes.

-

Co-apply the same EC50 concentration of GABA with the compound and record the current response.

-

-

Data Analysis: Measure the peak current amplitude in the presence and absence of the compound. Calculate the percentage of inhibition for each concentration and plot a dose-response curve to determine the IC50 value.

Part 2: Proposed Mechanism II - Inhibition of Cyclooxygenase (COX) Enzymes

The structural similarity of pyrazole derivatives to known nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib and phenylbutazone suggests that this compound may act by inhibiting cyclooxygenase (COX) enzymes.[2][7] This aligns with the reported anti-inflammatory and analgesic properties.[4]

The Role of COX in Inflammation

COX enzymes (COX-1 and COX-2) are central to the inflammatory cascade. They catalyze the conversion of arachidonic acid into prostaglandins (PGs). Prostaglandins are lipid signaling molecules that mediate a variety of physiological effects, including pain, fever, and inflammation.

Pyrazole Interaction and Anti-inflammatory Effects

NSAIDs exert their effects by binding to the active site of COX enzymes, preventing arachidonic acid from being converted into prostaglandins. This reduction in prostaglandin synthesis leads to a decrease in inflammation, pain, and fever. Many pyrazole-containing compounds have been developed as selective COX-2 inhibitors, which are thought to have a reduced risk of gastrointestinal side effects compared to non-selective COX inhibitors.

Caption: Proposed mechanism of COX enzyme inhibition.

Experimental Validation Protocol: In Vitro COX Inhibition Assay

A fluorescent or colorimetric inhibitor screening assay can be used to determine the compound's ability to inhibit COX-1 and COX-2.

Objective: To quantify the inhibitory activity and selectivity of the compound against COX-1 and COX-2 enzymes.

Methodology:

-

Reagents: Obtain purified ovine or human COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a detection probe (e.g., ADHP for fluorescent assays).

-

Assay Preparation:

-

Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, heme, and the COX enzyme (use separate plates for COX-1 and COX-2).

-

Add the diluted test compound or a known inhibitor (e.g., celecoxib, SC-560) to the wells.

-

-

Incubation: Incubate the plate for a specified time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

-

Reaction Initiation: Add arachidonic acid to initiate the enzymatic reaction.

-

Detection: After a further incubation period (e.g., 5 minutes), add the detection probe and measure the signal (fluorescence or absorbance) using a plate reader.

-

Data Analysis: The signal is proportional to the amount of prostaglandin produced. Calculate the percentage of inhibition for each compound concentration relative to a vehicle control. Determine the IC50 values for both COX-1 and COX-2 and calculate the selectivity index (IC50 COX-2 / IC50 COX-1).

Part 3: Other Potential Mechanisms and Future Directions

The versatility of the pyrazole scaffold means that other mechanisms of action are also plausible.

-

Anticancer Activity: Studies on structurally similar pyrazole derivatives have shown cytotoxic activity against cancer cell lines like HeLa cells.[8][9][10] Molecular docking studies have predicted that these compounds may bind to the ATP binding site of the epidermal growth factor receptor (EGFR), suggesting a potential role as kinase inhibitors.[8][9][10] Other research has identified phenylpyrazole derivatives as inhibitors of the anti-apoptotic protein MCL-1.[13]

-

Antimicrobial and Antifungal Activity: Various substituted 3-(4-chlorophenyl)pyrazole derivatives have demonstrated significant antifungal and antitubercular activity, suggesting that this compound could also have potential as an antimicrobial agent.[14]

To fully characterize the mechanism of action of this compound, a comprehensive screening approach is recommended. This would involve profiling the compound against a panel of receptors, enzymes, and ion channels.

Workflow for Comprehensive Mechanism of Action Screening

Caption: A systematic workflow for MOA elucidation.

Quantitative Data Summary

As specific experimental data for this compound is not available, the following table presents hypothetical data that could be generated from the validation experiments described above.

| Assay Type | Target | Parameter | Hypothetical Value |

| Electrophysiology | Drosophila RDL GABA-R | IC50 | 50 nM |

| Human α1β2γ2 GABA-R | IC50 | > 10 µM | |

| Enzyme Inhibition | Human COX-1 | IC50 | 5 µM |

| Human COX-2 | IC50 | 0.5 µM | |

| Selectivity | COX-2 / COX-1 | Selectivity Index | 10 |

Conclusion

While the precise mechanism of action for this compound requires direct experimental validation, its chemical structure provides a strong basis for forming well-grounded hypotheses. The phenylpyrazole core is strongly associated with antagonism of GABA-gated chloride channels in invertebrates and inhibition of COX enzymes in mammals. The provided experimental protocols offer a clear and robust path for researchers to investigate these potential mechanisms, determine the compound's potency and selectivity, and ultimately elucidate its definitive biological role. Further screening against other target classes, such as kinases, is warranted to fully explore the therapeutic potential of this compound.

References

- Jeschke, P., Witschel, M., Krämer, W., & Schirmer, U. (2019). 33.5 GABA-gated Chloride Channel Antagonists (Fiproles). In Modern Crop Protection Compounds (3rd ed., pp. 1449–1478). Wiley-VCH.

- BenchChem. (2025). An In-depth Technical Guide to the Mechanism of Action of Phenylpyrazole Compounds. BenchChem.

- Haque, K. M. F., Hossain, M. K., Rashid, M. A., & Rahman, M. S. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences, 24(2), 219-229.

- U.OSU. (2019). Fipronil- A Phenylpyrazole Pesticides.

- ResearchGate. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one.

- ResearchGate. (n.d.). Chemical structures of the three phenylpyrazole insecticides used in this study.

- Chem-Impex. (n.d.). This compound.

- ACS Omega. (2024). Discovery of Phenylpyrazole Derivatives as a New Class of Selective Inhibitors of MCL-1 with Antitumor Activity.

- Dhaka University Journal of Pharmaceutical Sciences. (2025). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University.

- Horrocks, P., Pickard, M. R., Parekh, H. H., Patel, S. P., & Pathak, R. B. (2013). Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives. Organic & Biomolecular Chemistry, 11(29), 4891-4898.

- Chem-Impex. (n.d.). 1-(4-Chlorophenyl)-3-phenylpyrazole-4-propionic acid.

- ResearchGate. (n.d.). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h).

- Chawla, G., & Sahu, J. (2014). Current status of pyrazole and its biological activities. Journal of Pharmacy & Bioallied Sciences, 6(2), 79–99.

- Al-Abdullah, E. S., Al-Salahi, R. A., Al-Obaid, A. M., El-Tahir, K. E. H., & Al-Omar, M. A. (2014). Anti-inflammatory and antimicrobial activities of novel pyrazole analogues. Saudi Journal of Biological Sciences, 21(5), 444–451.

- Chem-Impex. (n.d.). 3-(4-Bromophenyl)-1-(4-chlorophenyl)pyrazole-4-propionic acid.

- ResearchGate. (n.d.). Biologically active pyrazole derivatives.

- ResearchGate. (2025). Synthesis and biological activity of some pyrazole derivatives.

- Kumar, A., Singh, B. K., Meena, P., Singh, S., Kumar, A., & Singh, R. K. (2023). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. ACS omega, 8(26), 23725–23741.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemimpex.com [chemimpex.com]

- 5. Phenylpyrazole insecticides - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]

- 8. banglajol.info [banglajol.info]

- 9. researchgate.net [researchgate.net]

- 10. Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one | Dhaka University Journal of Pharmaceutical Sciences [banglajol.info]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Fipronil- A Phenylpyrazole Pesticides | Solvent Toxicity- Diethylene Glycol [u.osu.edu]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Synthesis and biological evaluation of 3-(4-chlorophenyl)-4-substituted pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

Introduction: The Pyrazole Scaffold as a Privileged Structure in Medicinal Chemistry

An In-Depth Technical Guide to the Biological Activity of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid

For Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a cornerstone in the architecture of pharmacologically active molecules.[1][2] First synthesized in 1883, pyrazole and its derivatives have demonstrated a remarkable breadth of biological activities, establishing them as "privileged structures" in drug discovery.[2] This versatility has led to the development of numerous FDA-approved drugs across various therapeutic areas, including anti-inflammatory, analgesic, antimicrobial, and anticancer agents.[2][3] Notable examples include the selective COX-2 inhibitor celecoxib, the anti-obesity agent rimonabant, and the phosphodiesterase inhibitor sildenafil, all of which feature the pyrazole motif as a critical pharmacophore.[2] The sustained interest in pyrazole derivatives stems from their synthetic tractability and the tunable nature of their physicochemical and biological properties through substitution at various positions of the ring.[4]

This guide focuses on a specific derivative, This compound , providing a technical overview of its anticipated biological activities, the underlying mechanisms of action, and detailed protocols for its comprehensive evaluation. As a Senior Application Scientist, the following sections are designed to bridge theoretical knowledge with practical, field-proven methodologies, offering a robust framework for researchers investigating this and related compounds.

Anticipated Primary Biological Activity: Anti-inflammatory and Analgesic Effects

Based on its structural features, particularly the pyrazole core and the propionic acid moiety, this compound is strongly predicted to exhibit significant anti-inflammatory and analgesic properties.[5] The pyrazole scaffold is a well-established pharmacophore in numerous non-steroidal anti-inflammatory drugs (NSAIDs).[1][4] The presence of bulky aryl groups at positions 1 and 3, along with a propionic acid side chain at position 4, is a common structural motif in compounds designed to inhibit cyclooxygenase (COX) enzymes.

Postulated Mechanism of Action: Selective COX-2 Inhibition

Inflammation is a complex biological response mediated by various signaling molecules, including prostaglandins.[4] The synthesis of prostaglandins is catalyzed by cyclooxygenase (COX) enzymes, which exist in two primary isoforms: COX-1 and COX-2.[4] COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that mediate homeostatic functions, such as protecting the gastric mucosa and maintaining renal blood flow. Conversely, COX-2 is typically undetectable in most tissues but is rapidly induced at sites of inflammation by cytokines and other inflammatory stimuli.[4]

Traditional NSAIDs, such as ibuprofen and naproxen, are non-selective COX inhibitors, meaning they inhibit both COX-1 and COX-2. While their therapeutic anti-inflammatory effects are derived from COX-2 inhibition, their simultaneous inhibition of COX-1 is associated with undesirable side effects, most notably gastrointestinal ulceration and renal impairment.[4] This has driven the development of selective COX-2 inhibitors, which offer a more favorable safety profile.[3][6]

The pyrazole derivative celecoxib is a prime example of a successful selective COX-2 inhibitor.[4] The structural characteristics of this compound suggest it likely operates through a similar mechanism. The diarylpyrazole scaffold can fit into the larger, more accommodating active site of the COX-2 enzyme, while the propionic acid side chain can interact with key residues to achieve potent inhibition.

Signaling Pathway: Prostaglandin Synthesis via the COX Pathway

Caption: The cyclooxygenase (COX) pathway illustrating the differential roles of COX-1 and COX-2 and the points of inhibition by NSAIDs.

Potential Secondary Biological Activities

Beyond its primary anti-inflammatory role, the pyrazole scaffold is associated with a range of other biological activities. It is prudent for a comprehensive evaluation of this compound to include screening for these potential secondary effects.

-

Antimicrobial and Antifungal Activity: Numerous pyrazole derivatives have been reported to possess antibacterial and antifungal properties.[7] The mechanism often involves the inhibition of essential microbial enzymes or disruption of cell wall synthesis.

-

Antioxidant Activity: Some pyrazole-containing compounds have demonstrated the ability to scavenge free radicals, suggesting potential antioxidant effects.[8][9] This activity is often evaluated using assays such as the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay.[10]

-

Anticancer Activity: The pyrazole nucleus is a component of several compounds investigated for their anticancer properties.[8][9] These compounds can act through various mechanisms, including the inhibition of protein kinases or induction of apoptosis.

Experimental Protocols for Biological Evaluation

To rigorously characterize the biological activity of this compound, a tiered approach involving both in vitro and in vivo assays is recommended. The following protocols are standard in the field and provide a self-validating system when conducted with appropriate controls.

In Vitro COX-1/COX-2 Inhibition Assay

This assay is critical for determining the potency and selectivity of the compound for the COX isoforms.

Principle: This colorimetric assay measures the peroxidase activity of COX enzymes. The peroxidase component catalyzes the oxidation of a chromogenic substrate (e.g., TMPD) by prostaglandin G2 (produced from arachidonic acid), resulting in a colored product that can be measured spectrophotometrically.

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine or human COX-1 and COX-2 enzymes according to the manufacturer's instructions.

-

Prepare a solution of arachidonic acid (substrate) in ethanol.

-

Prepare a solution of the colorimetric substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD).

-

Prepare solutions of the test compound at various concentrations in a suitable solvent (e.g., DMSO). Prepare a known selective COX-2 inhibitor (e.g., celecoxib) and a non-selective inhibitor (e.g., indomethacin) as positive controls.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 150 µL of assay buffer, 10 µL of heme, and 10 µL of the enzyme (either COX-1 or COX-2).

-

Add 10 µL of the test compound solution (or vehicle for control wells).

-

Incubate the plate at 37°C for 10 minutes to allow the inhibitor to bind to the enzyme.

-

Initiate the reaction by adding 10 µL of arachidonic acid solution.

-

Immediately add 10 µL of the colorimetric substrate solution.

-

Read the absorbance at a specified wavelength (e.g., 590 nm) every minute for 5-10 minutes using a plate reader.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per minute) for each well.

-

Determine the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value (the concentration required to inhibit 50% of the enzyme activity).

-

Calculate the Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.

-

Workflow: In Vitro COX Inhibition Assay

Caption: A streamlined workflow for determining COX-1/COX-2 inhibition and selectivity.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema Model

This is a standard and widely used in vivo model to assess the acute anti-inflammatory activity of a compound.

Principle: Subplantar injection of carrageenan, a phlogistic agent, into the paw of a rodent (typically a rat) induces a localized inflammatory response characterized by edema (swelling). The ability of a pre-administered test compound to reduce this swelling compared to a control group is a measure of its anti-inflammatory potential.

Step-by-Step Methodology:

-

Animal Acclimatization: House male Wistar rats or Swiss albino mice in a controlled environment (22 ± 2°C, 12h light/dark cycle) with free access to food and water for at least one week before the experiment. All procedures must be approved by an institutional animal ethics committee.

-

Grouping and Dosing:

-

Divide animals into groups (n=6-8 per group):

-

Group I: Vehicle Control (e.g., 0.5% carboxymethyl cellulose solution).

-

Group II: Positive Control (e.g., Indomethacin, 10 mg/kg, p.o.).

-

Group III-V: Test Compound at different doses (e.g., 10, 20, 50 mg/kg, p.o.).

-

-

Administer the vehicle, positive control, or test compound orally (p.o.) or intraperitoneally (i.p.) one hour before the carrageenan injection.

-

-

Induction of Edema:

-

Measure the initial paw volume of the right hind paw of each animal using a plethysmometer. This is the 0-hour reading.

-

Inject 0.1 mL of a 1% w/v carrageenan solution in sterile saline into the subplantar region of the right hind paw.

-

-

Measurement of Paw Edema:

-

Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, and 4 hours).

-

-

Data Analysis:

-

Calculate the increase in paw volume (edema) for each animal at each time point: Edema (mL) = Paw volume at time 't' - Initial paw volume .

-

Calculate the percentage inhibition of edema for each treated group compared to the vehicle control group using the formula: % Inhibition = [(Edema_control - Edema_treated) / Edema_control] x 100 .

-

Analyze the data using appropriate statistical methods (e.g., ANOVA followed by Dunnett's test).

-

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This model is used to screen for peripheral analgesic activity.

Principle: Intraperitoneal injection of a dilute acetic acid solution causes irritation of the peritoneal cavity, leading to a characteristic stretching and writhing behavior in mice. Analgesic compounds reduce the number of these writhes.

Step-by-Step Methodology:

-

Animal Acclimatization and Grouping: Similar to the paw edema model, use mice and divide them into control and treatment groups.

-

Dosing: Administer the vehicle, positive control (e.g., Aspirin, 100 mg/kg), or test compound orally 30-60 minutes before the acetic acid injection.

-

Induction of Writhing: Inject 0.1 mL/10g body weight of a 0.6% v/v acetic acid solution intraperitoneally.

-

Observation: Immediately after the injection, place each mouse in an individual observation chamber and count the number of writhes (constriction of the abdomen, stretching of hind limbs) over a 20-minute period.

-

Data Analysis:

-

Calculate the mean number of writhes for each group.

-

Determine the percentage of analgesic protection using the formula: % Protection = [(Writhes_control - Writhes_treated) / Writhes_control] x 100 .

-

Perform statistical analysis to determine significance.

-

Data Summary and Interpretation

The quantitative data obtained from these experiments should be summarized in clear, structured tables for easy comparison.

Table 1: In Vitro COX Inhibition Data for this compound

| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1/COX-2) |

| Test Compound | Experimental Value | Experimental Value | Calculated Value |

| Celecoxib (Control) | >10 | 0.05 | >200 |

| Indomethacin (Control) | 0.1 | 1.5 | 0.07 |

Table 2: In Vivo Anti-inflammatory Activity (Carrageenan-Induced Paw Edema)

| Treatment Group | Dose (mg/kg) | % Inhibition of Edema at 3 hr |

| Vehicle Control | - | 0% |

| Indomethacin | 10 | Typical Value ~50-60% |

| Test Compound | 10 | Experimental Value |

| Test Compound | 20 | Experimental Value |

| Test Compound | 50 | Experimental Value |

Interpretation: A high Selectivity Index (>50) coupled with significant, dose-dependent inhibition of paw edema and a reduction in writhing would provide strong evidence that this compound is a potent and selective COX-2 inhibitor with therapeutic potential as an anti-inflammatory and analgesic agent.

Conclusion and Future Directions

This compound belongs to a class of compounds with well-documented anti-inflammatory potential, likely mediated through the selective inhibition of the COX-2 enzyme.[4][6] The experimental framework provided in this guide offers a comprehensive strategy for validating this hypothesis and characterizing its biological activity profile.

Future research should focus on a full preclinical evaluation, including pharmacokinetic and toxicological studies, to assess its drug-likeness and safety profile. Further investigation into its potential antimicrobial and antioxidant activities could reveal additional therapeutic applications. Molecular docking studies could also be employed to visualize the binding interactions within the COX-2 active site, providing a structural basis for its activity and guiding the design of future analogs with improved potency and selectivity.[4]

References

- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Derivatives.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI.

- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central.

- Pyrazole as an anti-inflammatory scaffold | International journal of health sciences.

- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR.

- Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates.

-

Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. Available at: [Link]

-

Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchGate. Available at: [Link]

-

Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed. Available at: [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl) - ResearchGate. Available at: [Link]

-

synthesis and pharmacological evaluation of some new pyrazole derivatives. Available at: [Link]

-

Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years - NIH. Available at: [Link]

-

Synthesis and pharmacological evaluation of pyrazole derivatives | 42046. Available at: [Link]

-

Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective | ACS Omega. Available at: [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl). Available at: [Link]

-

Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1- phenylprop-2-en-1-one - ResearchGate. Available at: [Link]

-

Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. Available at: [Link]

Sources

- 1. sciencescholar.us [sciencescholar.us]

- 2. chemrevlett.com [chemrevlett.com]

- 3. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpsjournal.com [ijpsjournal.com]

- 5. chemimpex.com [chemimpex.com]

- 6. Review of the recent advances of pyrazole derivatives as selective COX-2 inhibitors for treating inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. banglajol.info [banglajol.info]

- 9. researchgate.net [researchgate.net]

- 10. Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 3-(4-Chlorophenyl)-1-phenylpyrazole-4-propionic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The interpretation of this data is grounded in fundamental principles of spectroscopy and supported by comparative analysis with structurally related molecules.

Molecular Structure and Context

This compound is a pyrazole derivative with potential applications in medicinal chemistry, likely as an intermediate in the synthesis of bioactive molecules.[1] The accurate characterization of its molecular structure is paramount for quality control, reaction monitoring, and ensuring the integrity of subsequent research. The structure, featuring a substituted pyrazole core, a chlorophenyl group, a phenyl group, and a propionic acid side chain, gives rise to a distinct spectroscopic fingerprint.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this specific molecule, the following data is a prediction based on the analysis of related compounds and established spectroscopic principles.[2][3][4][5]

Table 1: Summary of Predicted Spectroscopic Data

| Spectroscopic Technique | Key Predicted Features |

| ¹H NMR | Aromatic protons (δ 7.0-8.0 ppm), Methylene protons of propionic acid (δ 2.5-3.0 ppm, two triplets), Pyrazole proton (δ ~8.0 ppm, singlet), Carboxylic acid proton (δ >10 ppm, broad singlet) |

| ¹³C NMR | Carboxylic acid carbonyl carbon (δ >170 ppm), Aromatic and pyrazole carbons (δ 110-150 ppm), Methylene carbons (δ ~25-35 ppm) |

| IR Spectroscopy | O-H stretch (broad, ~2500-3300 cm⁻¹), C=O stretch (~1700 cm⁻¹), Aromatic C=C stretches (~1450-1600 cm⁻¹), C-Cl stretch (~1090 cm⁻¹) |

| Mass Spectrometry (EI) | Molecular ion peak (M⁺) at m/z 326.08, Isotope peak for ³⁷Cl (M+2) at m/z 328.08, Fragmentation patterns corresponding to loss of COOH, and cleavage of the propionic acid chain. |

In-Depth Spectroscopic Analysis and Interpretation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR (Proton NMR):

The proton NMR spectrum will provide information on the number of different types of protons and their neighboring environments.

-

Aromatic Region (δ 7.0-8.0 ppm): This region will be complex due to the overlapping signals of the protons on the 4-chlorophenyl and the 1-phenyl groups. The protons on the 4-chlorophenyl group are expected to appear as two doublets, characteristic of a para-substituted benzene ring. The protons on the 1-phenyl group will likely appear as a multiplet.

-

Pyrazole Proton (δ ~8.0 ppm): The single proton on the pyrazole ring is expected to resonate as a sharp singlet in this downfield region.

-

Propionic Acid Chain (δ 2.5-3.0 ppm): The two methylene groups of the propionic acid side chain will appear as two distinct triplets, assuming free rotation. The methylene group adjacent to the pyrazole ring will be slightly downfield compared to the one adjacent to the carboxylic acid group.

-

Carboxylic Acid Proton (δ >10 ppm): The acidic proton of the carboxylic acid group will appear as a broad singlet at a very downfield chemical shift. This signal is often broad due to hydrogen bonding and can be confirmed by its disappearance upon a D₂O exchange experiment.

¹³C NMR (Carbon-13 NMR):

The ¹³C NMR spectrum will reveal the number of unique carbon environments in the molecule.

-

Carbonyl Carbon (δ >170 ppm): The carbon of the carboxylic acid group is the most deshielded and will appear at the lowest field.

-

Aromatic and Pyrazole Carbons (δ 110-150 ppm): The signals for the carbons of the two phenyl rings and the pyrazole ring will appear in this region. The carbon bearing the chlorine atom will have a characteristic chemical shift.

-

Methylene Carbons (δ ~25-35 ppm): The two methylene carbons of the propionic acid chain will have distinct signals in the aliphatic region of the spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

-

O-H Stretch (Broad, ~2500-3300 cm⁻¹): A very broad and strong absorption in this region is the hallmark of the O-H stretching vibration of a carboxylic acid, which is broadened due to hydrogen bonding.

-

C=O Stretch (~1700 cm⁻¹): A strong, sharp absorption band around 1700 cm⁻¹ corresponds to the carbonyl (C=O) stretching vibration of the carboxylic acid.

-

Aromatic C=C Stretches (~1450-1600 cm⁻¹): Several sharp to medium intensity bands in this region are characteristic of the carbon-carbon double bond stretching vibrations within the aromatic rings.

-

C-Cl Stretch (~1090 cm⁻¹): A moderate to strong absorption around 1090 cm⁻¹ is indicative of the C-Cl stretching vibration.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the expected molecular weight is 326.78 g/mol .

-

Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak would be observed at an m/z of 326. The presence of a chlorine atom will result in a characteristic isotopic pattern.

-

Isotope Peak (M+2): Due to the natural abundance of the ³⁷Cl isotope, an M+2 peak at m/z 328 with an intensity of approximately one-third of the M⁺ peak is expected, confirming the presence of one chlorine atom.

-

Key Fragmentation Patterns: Common fragmentation pathways would include the loss of the carboxylic acid group (-COOH, m/z 45), and cleavage of the propionic acid side chain.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data. Instrument parameters should be optimized for the specific sample and instrument.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.

IR Spectroscopy

-

Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is common. A small amount of the solid is placed directly on the ATR crystal. Alternatively, a KBr pellet can be prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry

-

Sample Introduction: For a volatile and thermally stable compound, direct insertion or gas chromatography-mass spectrometry (GC-MS) can be used. For less volatile compounds, techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) coupled with liquid chromatography (LC-MS) are suitable.

-

Ionization: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns.

-

Data Acquisition: Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

Visualization of Experimental Workflow

Diagram 1: General Spectroscopic Analysis Workflow

Caption: Workflow for synthesis, purification, and spectroscopic characterization.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data for this compound. By understanding the predicted NMR, IR, and MS data, researchers can effectively characterize this compound, ensuring its purity and structural integrity for further applications in drug discovery and development. The provided protocols offer a starting point for the experimental acquisition of this critical data.

References

- Haque, M. R., et al. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Dhaka University Journal of Pharmaceutical Sciences.

-

PrepChem. (n.d.). Synthesis of β-[3-(p-Chlorophenyl)-1-phenylpyrazol-4-yl]propionic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Chlorophenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

ResearchGate. (n.d.). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

Acta Crystallographica Section C. (2009). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved from [Link]

-

Atmiya University. (n.d.). Synthesis and Characterization of 3-(4-Chlorophenyl)-N-hydroxy-N,1-diphenyl-1H-pyrazole-4-carboximidamide derivatives. Retrieved from [Link]

-

Dhaka University Journal of Pharmaceutical Sciences. (2023). Pharmacological Evaluation and Computational Insights into Two Pyrazole Derivatives of (E)-3-(4-chlorophenyl)-1-phenylprop-2-en-1-one. Retrieved from [Link]

-

ResearchGate. (n.d.). Schematic representation of synthesis of 3-(4-chlorophenyl)-5-((1-phenyl-3-aryl 1H-pyrazol-4-yl) methylene)-2-thioxothiazolidin-4-one (3a–h). Retrieved from [Link]

-

MDPI. (2010). Synthesis, IR Spectra, Crystal Structure and DFT Studies on 1-Acetyl-3-(4-Chlorophenyl)-5-(4-Methylphenyl)-2-Pyrazoline. Retrieved from [Link]

-

PubChem. (n.d.). 3-(4-Chlorophenyl)-1-Methyl-1H-Pyrazol-5-Amine. Retrieved from [Link]

-

SpectraBase. (n.d.). 1-(4-Chlorophenyl)-3,5-dimethyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). 3-[5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-3-yl]propionic acid and the corresponding methyl ester. Retrieved from [Link]

-

RSC Publishing. (2023). Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Retrieved from [Link]

-

PubMed Central. (n.d.). Development and Antibacterial Properties of 4-[4-(Anilinomethyl)-3-phenylpyrazol-1-yl]benzoic Acid Derivatives as Fatty Acid Biosynthesis Inhibitors. Retrieved from [Link]

-

PubMed. (2009). 3-[1-(4-Sulfamoylphenyl)-5-p-tolyl-1H-pyrazol-3-yl]propanoic acid and 3-[5-(4-bromophenyl)-1-(4-sulfamoylphenyl)-1H-pyrazol-3-yl]propanoic acid-dichloromethane-diethyl ether-water (2/0.72/1/1). Retrieved from [Link]

Sources

An In-depth Technical Guide to the Solubility and Stability Studies of Pyrazole Derivatives

Introduction: The Privileged Pyrazole Scaffold in Modern Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, has firmly established itself as a "privileged scaffold" in medicinal chemistry. Its unique electronic properties, metabolic stability, and ability to act as a versatile pharmacophore have led to a surge in the development of pyrazole-containing drugs.[1][2][3] From the blockbuster anti-inflammatory drug celecoxib to a new wave of anticancer and antiviral agents, the pyrazole moiety is a cornerstone of modern therapeutic innovation.[3][4]

However, the journey from a promising pyrazole-based hit compound to a viable drug candidate is fraught with physicochemical challenges. Chief among these are solubility and stability, two critical attributes that dictate a compound's bioavailability, manufacturability, and shelf-life. This guide provides a comprehensive, field-proven framework for assessing the solubility and stability of pyrazole derivatives, moving beyond mere protocol recitation to explain the underlying scientific rationale for each experimental choice.

Part 1: Deconstructing Solubility – From Thermodynamic Principles to High-Throughput Screening

The aqueous solubility of an active pharmaceutical ingredient (API) is a primary determinant of its oral bioavailability. For many pyrazole derivatives, their often-crystalline and lipophilic nature presents a significant solubility hurdle.[5] A thorough understanding of both thermodynamic and kinetic solubility is therefore non-negotiable in the early stages of development.

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium concentration of a compound in a given solvent at a specific temperature and pressure. It is a fundamental property that informs pre-formulation and provides a baseline for any solubility enhancement efforts. The shake-flask method remains the gold standard for its determination.[6][7]

-

Preparation of Buffers: Prepare a series of physiologically relevant aqueous buffers (e.g., pH 1.2, 4.5, 6.8, and 7.4) to mimic the conditions of the gastrointestinal tract.

-

Compound Addition: Add an excess amount of the pyrazole derivative (ensuring undissolved solid remains) to a known volume of each buffer in separate, sealed vials.

-

Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) on an orbital shaker for 24-48 hours to ensure equilibrium is reached.[6]

-

Phase Separation: Separate the undissolved solid from the solution via centrifugation (e.g., 15,000 rpm for 20 minutes) or filtration using a low-binding filter (e.g., 0.22 µm PVDF).

-

Quantification: Accurately determine the concentration of the dissolved pyrazole derivative in the clear supernatant or filtrate using a validated stability-indicating analytical method, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

Causality Behind the Choices: The extended equilibration time is crucial to ensure the system reaches a true thermodynamic equilibrium. The use of multiple pH buffers is essential as the solubility of pyrazole derivatives, which can have a pKa around 2.5, can be pH-dependent.[4]

Kinetic Solubility: A High-Throughput Approach for Early Discovery